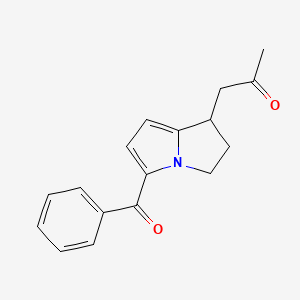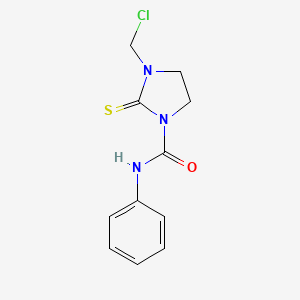
3-(Chloromethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide is a complex organic compound with a unique structure that includes a chloromethyl group, a phenyl group, and a sulfanylideneimidazolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide typically involves multiple steps. One common method includes the reaction of N-phenylimidazolidine-2-thione with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the chloromethyl group .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
化学反应分析
Types of Reactions
3-(Chloromethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Addition Reactions: The imidazolidine ring can participate in addition reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Hydroxide ions, amines, and thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include substituted imidazolidines, sulfoxides, sulfones, and various derivatives depending on the specific reaction conditions .
科学研究应用
3-(Chloromethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide has several scientific research applications:
作用机制
The mechanism of action of 3-(Chloromethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The sulfanylideneimidazolidine ring can also interact with various biological pathways, contributing to its overall effects .
相似化合物的比较
Similar Compounds
3-(Chloromethyl)benzoic acid: Shares the chloromethyl group but lacks the imidazolidine ring.
N-phenylimidazolidine-2-thione: Contains the imidazolidine ring but lacks the chloromethyl group.
Uniqueness
3-(Chloromethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
89914-38-5 |
|---|---|
分子式 |
C11H12ClN3OS |
分子量 |
269.75 g/mol |
IUPAC 名称 |
3-(chloromethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide |
InChI |
InChI=1S/C11H12ClN3OS/c12-8-14-6-7-15(11(14)17)10(16)13-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,16) |
InChI 键 |
ZZQNIRONYUBFOS-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=S)N1CCl)C(=O)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Diazonio-1-[1-(2-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14396134.png)
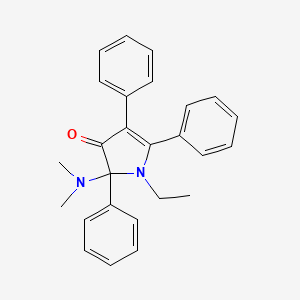
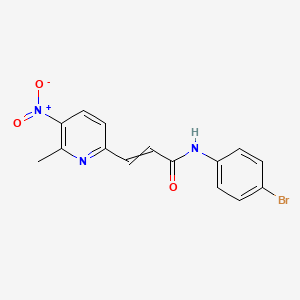
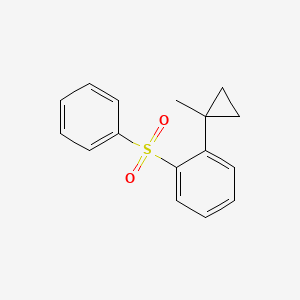
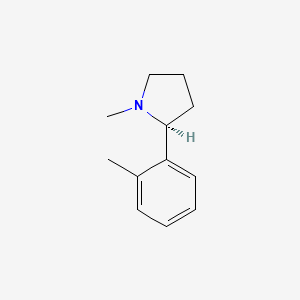
![2,4-Dimethyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(4H)-dione](/img/structure/B14396170.png)

![4-[(2,4-Dichlorophenyl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine](/img/structure/B14396181.png)
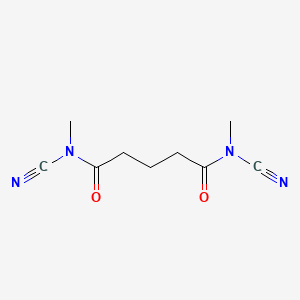
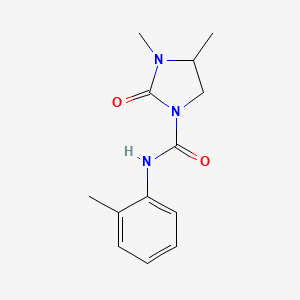
![2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14396199.png)
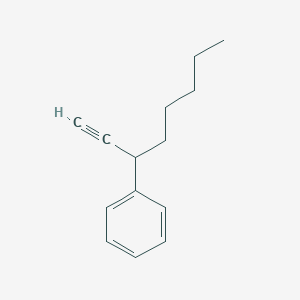
![5-[3-(3,4-Dichlorophenoxy)propyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14396207.png)
